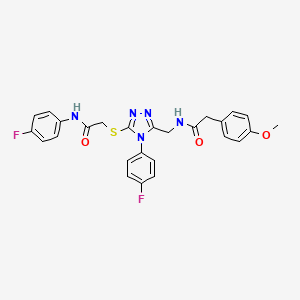

![molecular formula C9H3BrF6N2 B2992422 3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 2102411-79-8](/img/structure/B2992422.png)

3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C9H3BrF6N2 and its molecular weight is 333.031. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Catalysis

- A novel protocol for the synthesis of imidazo[1,2-a]pyridines utilizes Indium(III) bromide for a one-pot operation from 2-aminopyridine, aldehydes, and alkynes, showcasing the efficiency of InBr3 in activating both alkyne and imine components (B. Reddy et al., 2011).

- Ultrasound-promoted and Na2CO3-mediated regioselective bromination of imidazo[1,2-a]pyridines with pyridinium tribromide as a bromo source highlights a metal-free, energy-efficient synthesis approach, beneficial for environmental sustainability (Qing-wen Gui et al., 2020).

- The development of mono-, bis-, and tris-imidazolinium salts for in situ catalytic applications emphasizes the potential of imidazo[1,2-a]pyridine derivatives in facilitating CC bond formation in aqueous solutions, suggesting a versatile utility in organic synthesis (Hayati Türkmen et al., 2009).

Fluorination and Bromination Techniques

- A study on the regioselective fluorination of imidazo[1,2-a]pyridines using Selectfluor in aqueous conditions presents a method for introducing fluorine atoms into the molecule, expanding its application in pharmaceuticals due to the significance of fluorine in drug development (Ping Liu et al., 2015).

- The copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides showcases an efficient route for the bromination of this compound, enabling the further functionalization of the imidazo[1,2-a]pyridine core (Xiaoqiang Zhou et al., 2016).

Functionalization and Derivative Formation

- Direct methylation and trifluoroethylation of imidazole and pyridine derivatives, including imidazo[1,2-a]pyridines, provide a straightforward approach to generate a variety of room temperature ionic liquids (RTILs), indicating the chemical's versatility and potential in creating new ionic liquid forms (Jie Zhang et al., 2003).

作用機序

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, it’s plausible that this compound may also target similar biochemical pathways.

Mode of Action

Imidazo[1,2-a]pyridine analogues are known to interact with their targets to exhibit significant activity against various diseases

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues are known to affect various biochemical pathways . They have been recognized for their wide range of applications in medicinal chemistry, including significant activity against MDR-TB and XDR-TB

Result of Action

Imidazo[1,2-a]pyridine analogues are known to exhibit significant activity against various diseases

特性

IUPAC Name |

3-bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF6N2/c10-7-6(9(14,15)16)17-5-3-4(8(11,12)13)1-2-18(5)7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGZSMJYAKOLMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=C2Br)C(F)(F)F)C=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2992344.png)

![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2992350.png)

![2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2992352.png)

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2992354.png)

![3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2992357.png)

![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2992358.png)